Acridinone, methyl-

Description

Historical Context and Evolution of Acridinone (B8587238) Chemistry

The story of acridinone chemistry begins with its parent scaffold, acridine (B1665455). Acridine was first isolated from coal tar in 1870 by chemists Carl Gräbe and Heinrich Caro. wikipedia.org Its name is derived from the compound's acrid odor and skin-irritating properties. wikipedia.org Initially, acridine derivatives found commercial use as dyes, though their popularity waned due to a lack of lightfastness. wikipedia.orgumn.edu The scientific focus shifted towards their biological potential after the discovery that certain aminoacridines possessed antibacterial properties. umn.edu

The oxidized form, acridone (B373769), was first definitively identified in 1914 by Karl Drechsler. wikipedia.org The development of synthetic routes to the acridone core was a significant step forward. A classical and still relevant method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aromatic halo-acid and an aromatic amine, followed by cyclization to form the tricyclic acridone structure. umn.eduijddr.inptfarm.pl Another key method is the Bernthsen acridine synthesis, where diphenylamine (B1679370) is condensed with a carboxylic acid using zinc chloride. wikipedia.org These synthetic advancements enabled chemists to create a wide array of acridone derivatives, paving the way for extensive investigation into their chemical and biological properties.

Overview of the Acridinone Scaffold in Chemical Biology

The acridinone scaffold is a privileged pharmacophore in medicinal chemistry and a versatile tool in chemical biology. nih.gov Its utility stems from a combination of distinct structural and physical properties. The core of acridinone is a planar, heterocyclic, and aromatic system. ijddr.injchps.com This planarity is crucial for one of its most studied biological interactions: intercalation into DNA and RNA. ijddr.innih.govsolubilityofthings.com By inserting itself between the base pairs of nucleic acids, an acridone derivative can disrupt the structure and stability of the double helix, interfering with processes like DNA replication and transcription. nih.gov This mechanism is a cornerstone of its application in anticancer research. jchps.comsolubilityofthings.com

Furthermore, many acridone compounds are fluorescent, emitting light under UV radiation. jchps.comsolubilityofthings.com This property makes them valuable as probes for monitoring biochemical reactions, visualizing cellular components, and as labels in various assays. solubilityofthings.comacs.org The combination of biological activity and fluorescence allows for the development of theranostic agents, which combine therapeutic action with diagnostic imaging. The rigid, fused-ring structure serves as a robust foundation upon which chemists can append various functional groups to modulate biological activity, target specificity, and physicochemical properties. This has led to the investigation of acridone derivatives for a wide range of biological activities, including anticancer, antiviral, antimalarial, and antimicrobial properties. nih.govopenmedicinalchemistryjournal.com

Scope and Significance of Methylacridinone in Academic Inquiry

Academic inquiry in chemistry thrives on understanding how subtle changes in molecular structure affect a compound's properties and functions. howardcc.edu "Acridinone, methyl-", which refers to an acridone structure bearing a methyl group, represents a fundamental variation of the parent scaffold. The position of the methyl group—whether on a ring carbon or the nitrogen atom (N-10 position)—gives rise to different isomers, such as 2-methylacridinone or 10-methylacridinone (also known as N-methylacridinone), each with unique characteristics and research applications.

The significance of methylacridinone in academic research is primarily as a key building block or precursor for the synthesis of more complex, highly functionalized molecules. nih.gov For example, research has demonstrated the synthesis of 2-methylacridin-9(10H)-one through an Ullmann-type condensation, which then serves as a starting point for N-alkylation to produce a series of derivatives. nih.gov These derivatives have been investigated as potential inhibitors of specific enzymes, such as Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in cancer research. nih.gov

In other studies, N-methylacridinone has been incorporated into larger molecular structures like azacrown ethers to create fluorescent chemosensors capable of detecting specific metal ions. google.hu The methyl group itself can influence the compound's steric and electronic properties, which in turn affects intermolecular interactions and binding to biological targets. vulcanchem.com

Detailed research findings on methylacridinone derivatives often involve extensive characterization using spectroscopic and analytical methods. For instance, studies report the physicochemical properties and spectral data for various substituted 10-methylacridinone compounds.

Physicochemical Properties of a Substituted Methylacridinone Derivative This table displays data for the derivative 2,3-dimethoxy-10-methylacridin-9(10H)-one.

| Property | Value | Significance |

|---|---|---|

| Partition Coefficient (logP) | 2.406 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. vulcanchem.com |

| Water Solubility (log10WS) | -5.46 | Shows low water solubility, typical for polyaromatic systems. vulcanchem.com |

| Molecular Weight | 269.29 g/mol | A fundamental physical property of the molecule. vulcanchem.com |

Furthermore, the biological activity of complex molecules derived from methylacridinone is a key area of investigation. Research into derivatives of 2-methylacridone as MARK4 inhibitors has yielded quantitative data on their efficacy against cancer cell lines.

Antiproliferative Activity of 2-Methylacridone Tryptophan Derivatives This table shows the EC₅₀ values (the concentration at which a drug gives half of its maximal response) for selected compounds against two cancer cell lines.

| Compound | EC₅₀ on HeLa Cells (µM) | EC₅₀ on U87MG Cells (µM) |

|---|---|---|

| 23a | 2.13 | 2.56 |

| 23b | 4.22 | 3.98 |

| 23c | 3.89 | 3.16 |

Data sourced from a study on MARK4 inhibitors. nih.gov

In essence, academic inquiry into methylacridinone is not typically focused on the compound in isolation, but rather on its utility as a foundational element for constructing more elaborate molecules designed for specific functions in chemistry and biology.

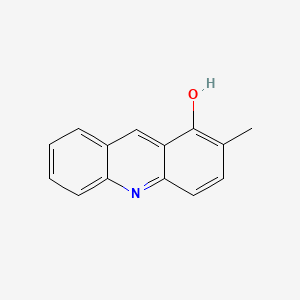

Structure

2D Structure

3D Structure

Properties

CAS No. |

139584-03-5 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-methylacridin-1-ol |

InChI |

InChI=1S/C14H11NO/c1-9-6-7-13-11(14(9)16)8-10-4-2-3-5-12(10)15-13/h2-8,16H,1H3 |

InChI Key |

IKUKZIJRQNQNNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=CC=CC=C3N=C2C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methylacridinone

Fundamental Synthetic Approaches to the Methylacridinone Core

The construction of the fundamental methylacridinone structure can be achieved through several established and modern synthetic methods.

Ullmann Condensation-Based Syntheses

The Ullmann condensation is a classical and widely utilized method for the synthesis of acridone (B373769) and its derivatives. jocpr.comresearchgate.netwikipedia.orgsynarchive.com This reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative. jocpr.comorganic-chemistry.orgtestbook.com In the context of methylacridinone, this would involve reacting an appropriately substituted o-halobenzoic acid with a toluidine (methylaniline) or reacting an o-halobenzoic acid with aniline followed by N-methylation.

The general steps of an Ullmann synthesis for a substituted acridone are:

Condensation: An o-halobenzoic acid is condensed with a substituted aniline in the presence of copper powder and a base, such as potassium carbonate, to form an N-(substituted phenyl)anthranilic acid. jocpr.com

Cyclization: The resulting N-(substituted phenyl)anthranilic acid is then cyclized to the corresponding acridone using a strong acid. jocpr.com

For instance, the synthesis of 2-methoxyacridone involves the Ullmann condensation of o-chlorobenzoic acid and p-anisidine, followed by cyclization with polyphosphoric acid. researchgate.net While traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, modern variations have been developed. wikipedia.orglscollege.ac.in These improved methods may utilize soluble copper catalysts with ligands like diamines and acetylacetonate, leading to milder reaction conditions. wikipedia.orgrsc.org The reactivity of the aryl halide in Ullmann reactions follows the order of ArI > ArBr > ArCl. testbook.com

One-Pot Reaction Strategies for Acridinone (B8587238) Analogues

One-pot synthesis, which involves combining multiple reaction steps in a single vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netorganic-chemistry.org Several one-pot strategies have been developed for the synthesis of acridinone analogues.

One notable example is a three-component, one-pot synthesis that yields rsc.orgderpharmachemica.comresearchgate.nettriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com Another method describes the synthesis of acridine (B1665455) derivatives from 1,2-diols, which are oxidized in situ to aldehydes and then reacted with dimedone and ammonium (B1175870) acetate. rsc.org These multi-component reactions (MCRs) are valued for their simplicity and ability to generate complex molecules in a single step. researchgate.netmdpi.com

A specific one-pot synthesis of an acridone derivative, AcridPy, involves a sequence of a Heck cross-coupling reaction, in situ electrocyclization, and oxidation. rsc.orgnih.gov This demonstrates the power of one-pot reactions to combine different types of chemical transformations to build complex heterocyclic systems efficiently.

Advanced Derivatization and Functionalization Strategies of Methylacridinone

Once the methylacridinone core is synthesized, it can be further modified to create a diverse range of derivatives. These derivatization strategies are crucial for tuning the properties of the molecule for various applications.

N-Alkylation and N-Methylation Processes

The nitrogen atom of the acridone ring is weakly basic, which can make N-alkylation challenging. derpharmachemica.comresearchgate.net However, several effective methods have been developed to achieve this transformation.

Phase transfer catalysis (PTC) is a common strategy for the N-alkylation of acridones. derpharmachemica.com This involves reacting the substituted acridone with an alkylating agent in a two-phase system, typically an organic solvent like tetrahydrofuran (B95107) (THF) and an aqueous solution of a strong base such as potassium hydroxide (B78521). derpharmachemica.comijpsjournal.com A phase transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. derpharmachemica.comijpsjournal.com

Microwave-assisted synthesis has also emerged as a powerful technique for N-alkylation. researchgate.netresearchgate.nettandfonline.com This method can significantly reduce reaction times and often leads to higher yields compared to conventional heating. researchgate.nettandfonline.com For example, N-alkylacridones have been synthesized in high yields by reacting acridone with alkyl halides under microwave irradiation in the absence of a solvent, using a solid support like KF on Al2O3 or a mixed base system like NaOH/K2CO3 with TBAB. researchgate.netresearchgate.nettandfonline.com

Specifically for N-methylation, which is a key step in the biosynthesis of some acridone alkaloids, enzymes like anthranilate N-methyltransferase play a crucial role. researchgate.netuzh.ch In chemical synthesis, N-methylation of an acridone can be accomplished using reagents like methyl iodide with a base such as sodium hydride. rsc.org The synthesis of the acridone derivative AcridPyMe, for instance, involves an N-methylation step of a pyridine (B92270) ring attached to the acridone core. rsc.orgnih.gov

Table 1: Comparison of N-Alkylation Methods for Acridone

| Method | Reagents & Conditions | Advantages | Yields |

|---|---|---|---|

| Phase Transfer Catalysis | Alkyl halide, THF, aq. KOH, TBAB, room temp. | Mild conditions | Good |

| Microwave (Solvent-Free) | Alkyl halide, NaOH/K2CO3 on Al2O3, TBAB | Rapid, high yields, solvent-free | 73-91% tandfonline.com |

| Conventional N-methylation | Methyl iodide, sodium hydride | Standard laboratory procedure | High (85% for a two-step synthesis including this step) rsc.org |

Heck Cross-Coupling Reactions

The Heck cross-coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene. nih.gov This reaction has been applied to the functionalization of the acridone skeleton.

For instance, 2,7-dibromo-N-(dodecyl) acridone can be coupled with 4-vinylpyridines via a Heck reaction to introduce vinylpyridine moieties at the 2 and 7 positions. mdpi.com Similarly, the synthesis of the acridone derivative AcridPy utilizes a Heck reaction between (E)-3-iodo-2-(4-methoxystyryl)-1-methylquinolin-4(1H)-one and 4-vinylpyridine (B31050) as a key step in a one-pot sequence. rsc.orgnih.gov The catalyst for these reactions is often a palladium species, such as palladium(II) acetate. nih.gov Microwave assistance can also be employed to accelerate Heck coupling reactions. mdpi.com

Oxidative Coupling Methodologies

Oxidative coupling reactions can be used to create dimeric acridone structures. Symmetric 2,2′-dimethoxy-10,10′-biacridinyl-9,9′-diones have been prepared through the oxidative coupling of 9(10H)-acridinone using 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione. jocpr.com This method allows for the formation of C2-symmetric atropisomers, which are chiral due to restricted rotation around a single bond. researchgate.net

Cobalt-Catalyzed Amidation Protocols

The development of C-H amidation reactions using non-precious metal catalysts like cobalt represents a significant advancement in synthetic chemistry, offering a direct and atom-economical route to nitrogen-containing compounds. rsc.org Cobalt-catalyzed protocols have been effectively applied for the synthesis of acridone derivatives.

One key strategy involves the ketone-directed, weakly coordinating C-H amidation of arenes. researchgate.net This method utilizes a Cp*Co(III) catalyst to functionalize the C-H bond ortho to a carbonyl group. For the synthesis of an N-methylacridinone precursor, this would typically involve the cyclization of an appropriately substituted N-phenylanthranilic acid. However, direct C-H amidation on a pre-formed benzophenone-type intermediate offers an alternative route. The reaction often employs dioxazolones as the amidating agent, proceeding under mild conditions. researchgate.net

A novel approach for synthesizing carbazoles, which can be seen as structural isomers of acridones, involves the CpCo(III)-catalyzed intramolecular C-H amination of anthranils. acs.org This reaction proceeds through an "unconventional" ring-opening of the anthranil, followed by an electrocyclization pathway. Notably, the reaction exhibits high regioselectivity, favoring the formation of five-membered carbazole (B46965) rings over the six-membered acridinone system when substitution patterns allow for both pathways. acs.org This selectivity highlights the nuanced control achievable with cobalt catalysis. The process uses a simple [CpCo(CO)I₂] catalyst and can be performed under redox-neutral conditions. acs.org While this specific protocol favors carbazole, understanding its mechanism provides insight into designing cobalt-catalyzed systems that could selectively yield acridones.

Table 1: Key Features of Cobalt-Catalyzed Amidation for Acridone-Related Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a high-valent CpCo(III) complex, such as [CpCo(CO)I₂]. | acs.org |

| Directing Group | Weakly coordinating groups like ketones can direct ortho C-H amidation. | researchgate.net |

| Amidating Agent | Dioxazolones are common and effective amidating reagents. | researchgate.net |

| Reaction Type | Intramolecular C-H amination/amidation. | acs.org |

| Selectivity | The reaction pathway can be highly regioselective, with conditions tunable to favor specific ring closures (e.g., carbazole vs. acridone). | acs.org |

| Conditions | Generally mild, often proceeding at moderate temperatures (e.g., 60 °C). | acs.org |

Introduction of Heterocyclic Moieties

The planar acridinone structure is a prime candidate for modification with various heterocyclic systems to modulate its biological and physicochemical properties. ijddr.inrsc.org Heterocycles can be introduced at different positions, most commonly via N-alkylation at the 10-position or by substitution on the aromatic rings of the acridinone core.

A prevalent method involves synthesizing acridone derivatives that incorporate other heterocyclic rings, such as pyrazole. For instance, new hybrid compounds containing pyrazole, acridine, and benzothiazole (B30560) scaffolds have been synthesized. researchgate.net A common synthetic route is a one-pot, three-component reaction involving a pyrazole-carbaldehyde, a cyclic diketone, and an aromatic amine, catalyzed by an acid like p-toluenesulfonic acid (PTSA). researchgate.net

Another strategy involves the synthesis of acridone derivatives bearing sulfonamide groups, which can themselves be heterocyclic or be used as linkers to attach heterocyclic moieties. The synthesis of acridine bis-sulfonamide derivatives has been reported, demonstrating the versatility of the acridinone core for complex functionalization. rsc.org Furthermore, 1,3,4-oxadiazole (B1194373) derivatives of acridone have been synthesized and shown to possess significant biological activity. ijddr.in The synthesis of these compounds often starts with the acridone core, which is then elaborated through multi-step sequences. For example, the reaction of 9-chloroacridine (B74977) with substituted 5-phenyl-1,3,4-thiadiazol-2-amines can yield N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives. researchgate.net

The 1,3-dipolar cycloaddition reaction is another powerful tool. Novel carbohydrate-acridinone derivatives have been synthesized using this method, where 10-allyl-9(10H)-acridinones act as dipolarophiles in reactions with carbohydrate-derived nitrones to form complex isoxazolyl-linked structures. researchgate.net

Synthesis of Poly-Acridinone Architectures

Bis-Acridinone Derivatives Synthesis

Bis-acridones, which feature two acridone units connected by a linker, have been investigated as potential bifunctional DNA intercalators. google.com The synthesis of these dimeric structures presents unique challenges, primarily related to steric hindrance. ijpsjournal.comijpsjournal.com

A general approach involves the N-alkylation of two acridone units with a bifunctional alkylating agent. ijpsjournal.com For example, N¹⁰-substituted bis-acridone derivatives can be synthesized by reacting the parent acridone (or a substituted acridone) with an alkylating agent like dibromoethane or diiodomethane (B129776) in a biphasic system containing tetrahydrofuran (THF) and a strong aqueous base such as potassium hydroxide. ijpsjournal.com The choice of the linker chain (e.g., ethyl, propyl, butyl) is a critical parameter. ijpsjournal.com The synthesis of dimers with shorter linkers, such as an ethyl chain, can be particularly challenging due to increased steric hindrance. ijpsjournal.comijpsjournal.com

The synthesis often begins with the construction of the monomeric acridone units. The Ullmann condensation is a classic method for this, involving the reaction of an o-chlorobenzoic acid with an appropriate aniline derivative to form an N-phenylanthranilic acid, which is then cyclized using strong acids. ijpsjournal.comresearchgate.net Once the desired acridone monomers are prepared (e.g., 2-fluoro-7-methyl acridone or 2,7-dimethyl acridone), they are coupled to form the bis-acridone. ijpsjournal.comijpsjournal.com

A patent describes the synthesis of bis-acridone derivatives where two 1-chloro-4-nitro-9(10H)-acridone units are linked by a diamine chain, such as 3,3'-diamino-N-methyldipropylamine, in dimethyl sulfoxide (B87167) (DMSO). google.com

Table 2: Examples of Bis-Acridone Synthesis

| Monomer Unit(s) | Linker/Coupling Agent | Key Reaction | Product Type | Reference |

|---|---|---|---|---|

| Acridone, 2-fluoro-7-methyl acridone, 2,7-dimethyl acridone | Dibromo or diiodo alkanes (e.g., propyl, butyl) | N-alkylation in a biphasic system (THF/KOH) | N¹⁰-linked bis-acridones | ijpsjournal.comijpsjournal.com |

| 1-Chloro-7-methoxy-4-nitro-9(10H)-acridone | 3,3'-Diamino-N-methyldipropylamine | Nucleophilic substitution | Diamine-linked bis-acridones | google.com |

Stereochemical Considerations in Methylacridinone Synthesis

While the core N-methylacridinone structure is planar and achiral, stereochemistry becomes a critical consideration when chiral centers are introduced into its substituents or through certain synthetic transformations. The development of asymmetric syntheses to control the stereochemical outcome is an important area of research.

One context where stereochemistry is crucial is in cycloaddition reactions. For example, the hetero [2+2] cycloaddition of 10-propynyl-9(10H)-acridone with aldehydes can be promoted by Lewis acids like BF₃·Et₂O to achieve high stereoselectivity, yielding trisubstituted alkenes with defined stereochemistry.

In the synthesis of more complex acridone-containing molecules, such as carbohydrate-acridinone derivatives, diastereoselectivity is a key issue. The 1,3-dipolar cycloaddition used to create these molecules can generate new asymmetric carbons, leading to the formation of diastereomers. researchgate.net The spectral data for the resulting cycloadducts often show duplicated signals, confirming the presence of these diastereomeric mixtures. researchgate.net

Although not specific to methylacridinone, general strategies for the asymmetric synthesis of alkaloids are relevant. nih.gov These include the use of chiral auxiliaries, the incorporation of starting materials from the chiral pool, and the application of asymmetric catalysis. nih.gov For example, diastereoselective intramolecular Mannich reactions have been employed to create optically pure piperidines, a strategy that could be adapted for complex alkaloids incorporating an acridinone moiety. rsc.org The principles of achieving stereocontrol in these related systems provide a blueprint for the future development of asymmetric syntheses targeting chiral methylacridinone derivatives.

Green Chemistry Principles in Methylacridinone Synthesis

Adherence to the principles of green chemistry is increasingly important in modern organic synthesis to reduce environmental impact and improve efficiency. tubitak.gov.tr Several green methodologies have been successfully applied to the synthesis of acridone derivatives. ijddr.in

A major focus has been the use of microwave irradiation as an alternative energy source. jocpr.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. jocpr.comworldscientific.comworldscientific.com This technique has been used for the cyclization of N-phenylanthranilic acids to acridones, catalyzed by PTSA, and for the condensation of aromatic amines with o-chlorobenzoic acid using a Lewis acid like ZnCl₂. jocpr.com

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. worldscientific.com Researchers have developed solvent-free protocols for acridone synthesis. For example, the N-benzylation of acridone with benzyl (B1604629) bromide can be carried out in the presence of potassium carbonate under microwave irradiation without any solvent, achieving high yields in just a few minutes. worldscientific.comresearchgate.net This approach not only prevents pollution from solvents but also simplifies product work-up. worldscientific.com

The use of environmentally benign and recyclable catalysts is also a cornerstone of green acridone synthesis. researchgate.net Silica gel-supported zirconyl chloride has been shown to be an efficient and recyclable catalyst for related heterocyclic syntheses. researchgate.net More recently, a catalyst derived from rice husks (Co/C) has been used for the microwave-assisted, water-supported synthesis of acridine derivatives, highlighting the move towards sustainable and waste-derived catalytic systems. rsc.org

Table 3: Green Chemistry Approaches in Acridinone Synthesis

| Green Principle | Application in Acridinone Synthesis | Advantages | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave irradiation for cyclization and condensation reactions. | Reduced reaction times, higher yields, increased energy efficiency. | jocpr.comworldscientific.comworldscientific.com |

| Solvent-Free Conditions | N-alkylation of acridone performed neat with a solid base under microwave irradiation. | Eliminates hazardous solvents, simplifies purification, reduces waste. | worldscientific.comworldscientific.comresearchgate.net |

| Benign/Recyclable Catalysts | Use of Lewis acids (e.g., ZnCl₂), PTSA, and novel catalysts like Co/C from biomass. | Reduces catalyst waste, lowers toxicity, promotes sustainability. | jocpr.comresearchgate.netrsc.org |

| Atom Economy | One-pot, multi-component reactions to build the acridine core. | Fewer synthetic steps, less waste, higher overall efficiency. | researchgate.netrsc.org |

Mechanistic Investigations of Methylacridinone and Its Derivatives

Molecular Interaction Mechanisms

The planar nature of the acridone (B373769) ring is a fundamental feature that governs its primary mechanisms of action, particularly its ability to insert itself between the base pairs of DNA and to fit into the active sites of various enzymes. rsc.orgnih.gov

The ability of acridinone (B8587238) derivatives to intercalate with DNA is a well-documented phenomenon and is considered a cornerstone of their biological activity. ijrpc.comresearchgate.net This interaction involves the insertion of the flat aromatic acridone core between the base pairs of the DNA double helix. irb.hr Such an interaction leads to structural distortions in the DNA, including partial unwinding and extension of the DNA chain, which can interfere with cellular processes like replication and transcription. irb.hr

Studies on various acridinone derivatives have quantified this binding affinity. For instance, a series of N10-alkylated 2-bromoacridones demonstrated DNA binding constants (K) ranging from 0.3 to 3.9 x 10⁵ M⁻¹. nih.govresearchgate.net Spectrophotometric titrations of these compounds with Calf Thymus DNA (CT DNA) showed significant hypochromism (28–54%), a characteristic feature of intercalation. nih.govresearchgate.net One compound in this series, specifically a derivative with an N10-substituted butyl side chain, showed a notable binding affinity of K = 0.39768 x 10⁵ M⁻¹. nih.gov Molecular dynamics simulations have further elucidated the binding modes of these acridones to DNA. nih.gov The efficiency of this intercalation is influenced by substituents on the acridone ring; for example, electron-withdrawing groups have been shown to improve the binding ability of acridones towards DNA. ijrpc.com

Some derivatives are designed as bis-intercalators, where two acridine (B1665455) rings are linked together. nih.gov These molecules can insert both planar chromophores into the DNA helix, resulting in very high binding affinities, with constants reported to be greater than 10⁸–10⁹ M⁻¹. nih.gov The interaction is not always uniform, with some derivatives showing a preference for AT-rich regions of the DNA sequence. researchgate.net

| Compound Series | Method | DNA Type | Binding Constant (K) (M⁻¹) | Reference |

|---|---|---|---|---|

| N10-alkylated 2-bromoacridones | Spectrophotometric Titration | Calf Thymus DNA | 0.3 x 10⁵ to 3.9 x 10⁵ | nih.gov, researchgate.net |

| Diacridines (dimeric derivatives) | Not Specified | DNA | > 10⁸ - 10⁹ | nih.gov |

| Monomeric Indoloquinoxaline Derivatives | Spectroscopic Measurements | DNA | ~ 10⁶ | researchgate.net |

| Dimeric Indoloquinoxaline Derivatives | Spectroscopic Measurements | DNA | ~ 10⁹ | researchgate.net |

Beyond direct DNA interaction, methylacridinone derivatives are potent inhibitors of several critical cellular enzymes. This inhibitory action is a key component of their biological effects.

Topoisomerases are vital enzymes that manage the topological state of DNA, making them important targets for anticancer agents. rhhz.net Acridine and acridinone derivatives are well-established inhibitors of both topoisomerase I and topoisomerase II. rsc.orgnih.gov They can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, leading to toxic double-strand breaks. scirp.org Amsacrine, a well-known acridine derivative, was one of the first synthetic drugs to show clinical efficacy as a topoisomerase inhibitor. rsc.org

Research has explored numerous acridinone derivatives for this activity. For example, a series of new acridine-thiosemicarbazone derivatives were investigated for their ability to inhibit topoisomerase IIα (Topo IIα). nih.gov Several of these compounds, such as DL-01, DL-07, and DL-08, demonstrated significant inhibition of Topo IIα at a concentration of 100 µM, with inhibition percentages of 77%, 74%, and 79%, respectively. nih.gov Similarly, some 3-phenyl-9-aminoacridone derivatives have been identified as potential catalytic inhibitors of Topo IIα and Topo IIβ. scirp.org Other studies have shown that 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one can inhibit topoisomerase II at a concentration of 5 μM. rsc.org Furthermore, compound 7c, an acridine derivative with a pyridin-2-yl-methanamino group at the C9 position, has been noted for its topoisomerase I inhibition activity. rhhz.net

Telomerase is an enzyme crucial for maintaining telomere length and is a key factor in the immortalization of cancer cells. researchgate.net Acridinone derivatives have been identified as inhibitors of telomerase, often through the stabilization of G-quadruplex (G4) structures. rsc.orgnih.gov These are four-stranded nucleic acid structures that can form in guanine-rich sequences, such as those found in telomeres. researchgate.net By stabilizing these G4 structures, ligands can impede telomerase activity. researchgate.net

The planar acridone scaffold is particularly well-suited for interacting with and stabilizing G-quadruplexes. nih.gov Two novel acridone derivatives, AcridPy and the N-methylated AcridPyMe, were synthesized and shown to be effective G4 stabilizers, with a preference for G-quadruplexes over duplex DNA. nih.govrsc.org Molecular dynamics simulations supported a preferential binding of AcridPyMe to the MYC oncogene promoter sequence, which also forms a G4 structure. nih.govrsc.org The quinoacridinium salt, a pentacyclic acridinium (B8443388) salt, is another potent telomerase inhibitor with an IC₅₀ value of 0.33 μM. psu.edu

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. rsc.orgnih.gov Certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in hypoxic tumors and play a role in pH regulation and tumorigenesis, making them attractive therapeutic targets. nih.govinformaticsjournals.co.in

Acridine-based sulfonamides have been developed as inhibitors of these enzymes. rsc.org An acridine orange sulfonamide derivative was synthesized and found to be a potent, low nanomolar inhibitor of CA IX and also effectively inhibited the tumor-associated isoform CA XII. nih.govnih.gov Its inhibition of the cytosolic isoforms CA I and CA II was significantly weaker, indicating a degree of selectivity. nih.govnih.gov Another study described a one-step synthesis for a series of acridine sulfonamide derivatives (61a–n) by reacting dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and various 4-cyanobenzaldehydes. rsc.org

| Compound | Target Isozyme | Inhibition Potency | Reference |

|---|---|---|---|

| Acridine Orange Sulfonamide Derivative | CA IX | Potent, low nanomolar | nih.gov, nih.gov |

| Acridine Orange Sulfonamide Derivative | CA XII | Effective | nih.gov, nih.gov |

| Acridine Orange Sulfonamide Derivative | CA I | Micromolar range (weaker) | nih.gov, nih.gov |

| Acridine Orange Sulfonamide Derivative | CA II | Micromolar range (weaker) | nih.gov, nih.gov |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in neurotransmission. nih.gov Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. frontiersin.org Numerous acridine and acridone derivatives have been shown to be effective inhibitors of both AChE and BChE. rsc.orgfrontiersin.orgnih.gov

A novel series of acridone derivatives linked to a 1,2,3-triazole moiety were synthesized and evaluated for their cholinesterase inhibitory activities. nih.gov Within this series, the compound 10-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methoxyacridin-9(10H)-one (9g) was identified as the most potent AChE inhibitor, with an IC₅₀ value of 7.31 μM. nih.gov Another study investigated 9-phosphoryl-9,10-dihydroacridines and found that while all new compounds were weak AChE inhibitors, some derivatives effectively inhibited BChE. frontiersin.org The dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e were the most active BChE inhibitors, with IC₅₀ values of 2.90 μM and 3.22 μM, respectively. frontiersin.org Furthermore, a d-ribose (B76849) derivative of acridone was found to be a selective inhibitor of BChE with an IC₅₀ of 6.95 μM. researchgate.net

| Compound | Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 10-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methoxyacridin-9(10H)-one (9g) | AChE | 7.31 | nih.gov |

| 9-phosphoryl-9,10-dihydroacridine (dibenzyloxy derivative 1d) | BChE | 2.90 | frontiersin.org |

| 9-phosphoryl-9,10-dihydroacridine (diphenethyl bioisostere 1e) | BChE | 3.22 | frontiersin.org |

| d-ribose derivative of acridone | BChE | 6.95 | researchgate.net |

| 9-phosphorylacridine (dibenzyloxy derivative 2d) | BChE | 6.90 | frontiersin.org |

Enzyme Inhibition Profiles

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs), such as tau. biorxiv.org Dysregulation of MARK4 is implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and certain cancers, making it a significant therapeutic target. biorxiv.orgmdpi.com

Derivatives of 2-methylacridone have been synthesized and evaluated as potent inhibitors of MARK4. mdpi.comnih.gov Through an Ullmann-type condensation of p-toluidine (B81030) and o-chlorobenzoic acid followed by treatment with sulfuric acid, 2-methylacridin-9(10H)-one can be prepared. nih.gov Further N-alkylation and derivatization have led to a series of compounds with significant inhibitory activity. mdpi.comnih.gov

Enzyme inhibition assays revealed that while most N-alkylated derivatives of 2-methylacridone showed little to no activity, specific modifications led to potent inhibitors. mdpi.comnih.gov For instance, tryptophan derivatives of methylacridinone demonstrated significant cytotoxicity against HeLa and U87MG cancer cell lines, with EC50 values in the low micromolar range. mdpi.comnih.gov Molecular modeling studies have shown that these active derivatives, particularly those bearing piperazine (B1678402) or tryptophan moieties, bind effectively to the ATP-binding site of MARK4. mdpi.comnih.gov

The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. The development of MARK4 inhibitors is a promising strategy for addressing conditions like cancer and tauopathies. mdpi.comnih.govnih.gov The binding affinity of these derivatives to MARK4 has been further confirmed through fluorescence-based binding assays, which measure the quenching of the protein's intrinsic fluorescence upon ligand binding. mdpi.com

Table 1: MARK4 Inhibition by Methylacridinone Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Cell Line(s) Tested | Reference(s) |

| Tryptophan Derivative 23a | MARK4 | - | HeLa, U87MG | mdpi.comnih.gov |

| Tryptophan Derivative 23b | MARK4 | - | HeLa, U87MG | mdpi.comnih.gov |

| Tryptophan Derivative 23c | MARK4 | - | HeLa, U87MG | mdpi.comnih.gov |

| Acridone Derivative 1 | MARK4 | 1.8 | MCF-7, HepG2 | mdpi.com |

| Donepezil (DP) | MARK4 | 5.3 | - | nih.gov |

| Rivastigmine Tartrate (RT) | MARK4 | 6.74 | - | nih.gov |

| Galantamine (GLT) | MARK4 | 5.87 | - | cellsignal.jp |

| Coumarin Derivative 50 | MARK4 | 7.804 | HepG2 | mdpi.com |

Phosphoinositide 3-Kinase/AKT Pathway Modulation (p-AKT Ser473 Kinase Inhibition)

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comoncotarget.com The activation of this pathway, often marked by the phosphorylation of AKT at serine 473 (p-AKT Ser473), is frequently dysregulated in cancer, contributing to tumor progression and resistance to therapy. nih.gove-century.us

Acridone derivatives have been identified as potential modulators of this pathway, with studies focusing on their ability to inhibit p-AKT Ser473 kinase. nih.gov The design and synthesis of acridone-2-carbohydrazide derivatives have yielded compounds with notable cytotoxicity against breast cancer cell lines. nih.gov Specifically, certain benzylidene- and phenylethylidene-substituted derivatives have demonstrated significant inhibitory action, with IC50 values in the low micromolar range. nih.gov These compounds were found to inhibit p-AKT Ser473 more specifically than total AKT in a dose-dependent manner, suggesting a targeted mechanism of action. nih.gov This inhibition of the PI3K/AKT pathway can lead to the promotion of apoptosis and cell cycle arrest in cancer cells. nih.gov

While these findings are promising for the broader acridone class, further research is needed to specifically elucidate the role of the "methyl-" substituted acridinone in modulating the PI3K/AKT pathway.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. biorxiv.orgnih.gov They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. frontiersin.orgnih.gov Inhibition of MAOs can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. biorxiv.orgnih.gov

Research into the inhibition of MAOs by heterocyclic compounds has included derivatives of acridine and other related structures. frontiersin.org For instance, a series of methylquinolines were found to be potent and reversible inhibitors of MAO-A. frontiersin.org Similarly, various aromatic amide and thiosemicarbazone derivatives have been shown to be selective inhibitors of MAO-B. mdpi.comfrontiersin.org

While the broader class of heterocyclic compounds has demonstrated MAO inhibitory activity, specific studies focusing on methylacridinone as an MAO-A or MAO-B inhibitor are less prevalent in the reviewed literature. The structure-activity relationship studies of compounds like 3-phenylcoumarins have provided insights into the features that confer MAO-B inhibitory activity, which could guide the future design of methylacridinone-based MAO inhibitors. nih.govmdpi.com

Table 2: MAO Inhibition by Various Compounds

| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference(s) |

| 6-Methylquinoline | MAO-A | 23.4 (Ki) | Competitive | frontiersin.org |

| Compound 7 (N-(2,4-dinitrophenyl)benzamide) | MAO-A | 0.126 | - | frontiersin.org |

| Compound 55 (N-(2,4-Dinitrophenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide) | MAO-B | 0.056 | Reversible Competitive | frontiersin.org |

| Compound 2b (Thiosemicarbazone derivative) | MAO-B | 0.042 | - | mdpi.com |

| Compound 2h (Thiosemicarbazone derivative) | MAO-B | 0.056 | - | mdpi.com |

| Tranylcypromine | MAO-A | 2.3 | - | eco-vector.com |

| Tranylcypromine | MAO-B | 0.95 | - | eco-vector.com |

Nitroreductase Enzyme Activity Modulation

Nitroreductases (NTRs) are enzymes, primarily found in bacteria and some eukaryotes, that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives. semanticscholar.orgnih.gov This enzymatic activity is of significant interest in the field of oncology, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT). nih.gov In this approach, a non-toxic prodrug is administered and is selectively activated to a cytotoxic agent by a nitroreductase enzyme that is expressed exclusively in tumor cells. researchgate.netscielo.org.ar

Acridine derivatives have been investigated for their potential use in such systems. d-nb.info The concept involves designing a nitro-containing acridone prodrug that can be a substrate for a nitroreductase like the one from Escherichia coli (NfsB). nih.govscielo.org.ar Upon reduction of the nitro group by the enzyme, a self-immolative process can be triggered, leading to the release of a potent cytotoxic agent. nih.gov This strategy aims to achieve site-specific drug release, thereby minimizing systemic toxicity. nih.gov Studies have demonstrated that long-term feeding of yoghurt containing lactic acid bacteria with nitroreductase activity can reduce the activity of this enzyme in the colon, which has implications for colon carcinogenesis. mdpi.com

While the principle of nitroreductase-mediated activation is well-established for various nitroaromatic compounds, specific research detailing the modulation of nitroreductase activity by methylacridinone itself, or its use as a prodrug in such systems, requires further investigation.

Other Cellular and Viral Enzyme Inhibition

The planar heterocyclic structure of acridine and its derivatives allows them to interact with a wide array of biological targets, including various cellular and viral enzymes. researchgate.net

Cellular Enzyme Inhibition: Beyond the specific enzymes discussed above, acridine derivatives have been reported to inhibit other cellular enzymes. For instance, they have been shown to act as inhibitors of topoisomerases and telomerase, enzymes crucial for DNA replication and maintenance, which are often upregulated in cancer cells. researchgate.net Some acridine derivatives also exhibit inhibitory activity against other kinases, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net

Viral Enzyme Inhibition: The antiviral potential of acridine derivatives has also been explored. These compounds have been investigated for their ability to inhibit viral enzymes essential for replication. For example, some acridine derivatives have shown inhibitory effects against enzymes from flaviviruses, a genus that includes dengue, Zika, and West Nile viruses. nih.govbiorxiv.orgnih.govscienceopen.com The NS2B-NS3 protease and the NS5 methyltransferase of flaviviruses are key targets for antiviral drug development. Additionally, there is evidence of acridine derivatives inhibiting enzymes from other viruses, such as HIV.

The broad spectrum of enzymatic inhibition by the acridine scaffold highlights its versatility as a pharmacophore. However, specific studies detailing the inhibitory profile of methylacridinone against a wider range of cellular and viral enzymes are needed to fully characterize its therapeutic potential.

Interactions with Efflux Transporters and Drug Resistance Modulators

P-glycoprotein (P-gp) Interactions and Multidrug Resistance Reversal

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide variety of structurally and functionally diverse compounds out of cells. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their efficacy. frontiersin.org

Acridone derivatives have been extensively studied for their ability to interact with P-gp and reverse MDR. frontiersin.orgnih.gov These compounds can act as either substrates or inhibitors of P-gp. nih.gov By competing with anticancer drugs for binding to P-gp or by directly inhibiting its function, acridone derivatives can increase the intracellular accumulation of these drugs in resistant cancer cells, thus restoring their cytotoxic effects. nih.gov

Specific thioacridine derivatives, for example, have been shown to effectively block the function of P-gp. mdpi.com Studies using MDR mouse T-lymphoma and human leukemia cell lines demonstrated that compounds like 3-amino-9-thio-(4'-nitrobenzyl)acridinone and 2,7-dimethoxy-9-thio-(2'-diethlaminoethyl)acridinone not only inhibit P-gp function but also significantly decrease the expression of the mdr1 gene, which encodes for P-gp. mdpi.com This dual mechanism of action makes them promising candidates for overcoming drug resistance in cancer. mdpi.com Molecular docking studies have further supported the ability of acridone derivatives to bind to P-gp with good affinity, suggesting their potential to modulate P-gp-mediated drug resistance. nih.gov The structural features generally required for significant reversal of P-gp mediated MDR by acridone derivatives include a hydrophobic tricyclic ring and a side chain with a tertiary amino group. frontiersin.org

Multidrug Resistance-Associated Protein (MRP) Interactions

Multidrug resistance-associated proteins (MRPs) are members of the ATP-binding cassette (ABC) transporter superfamily, which function as efflux pumps for a wide array of xenobiotics and endogenous molecules. peerj.com Overexpression of MRPs, particularly MRP1, is a significant factor in the development of multidrug resistance in cancer cells. peerj.comnih.gov These proteins play a crucial role in cellular detoxification and protection by transporting various compounds, including anticancer drugs and their metabolites, across the cell membrane. peerj.com

The interaction with MRPs can be complex. For instance, MRP1 and its homolog MRP2, while both transporting organic anions, exhibit different substrate preferences. nih.gov MRP1 is more efficient at transporting glutathione (B108866) conjugates, whereas MRP2 shows a preference for other anions like methotrexate. nih.gov The activity of these transporters can be modulated by various compounds. Some, like probenecid (B1678239) and furosemide, can inhibit transport, while others, such as sulfinpyrazone (B1681189) and indomethacin, can stimulate it under certain conditions. nih.gov The modulation of MRP1 activity is of clinical interest, as it can influence the efficacy of chemotherapy. peerj.com For example, the well-known immunosuppressant Cyclosporin A also acts as a modulator of MRP1, inhibiting its efflux activity. peerj.com

Studies on Plasmodium falciparum have identified two MRP transporters, PfMRP1 and PfMRP2, which are implicated in drug resistance. Increased expression of the genes encoding these proteins was observed when the parasites were exposed to drugs like chloroquine (B1663885) and mefloquine, suggesting their involvement in the drug response mechanism.

| Transporter | Function | Interacting Compounds/Modulators |

| MRP1/ABCC1 | Efflux of xenobiotics, toxins, and physiological substrates. peerj.com | Cyclosporin A, Disulfiram, Indomethacin analogues, Bioflavonoids. peerj.com |

| MRP2 | Transport of organic anions. nih.gov | Methotrexate, Probenecid, Furosemide, Sulfinpyrazone, Penicillin G, Indomethacin. nih.gov |

| PfMRP1, PfMRP2 | Implicated in drug resistance in Plasmodium falciparum. | Chloroquine, Mefloquine. |

O6-methylguanine-DNA Methyltransferase (MGMT) Inhibition

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair enzyme that protects the genome from the mutagenic effects of alkylating agents. scbt.comimrpress.comnih.gov It functions by transferring the alkyl group from the O6 position of guanine (B1146940) in DNA to a cysteine residue within its own active site, a "suicide" mechanism that inactivates the enzyme. imrpress.comnih.gov This repair activity is a major contributor to resistance against alkylating chemotherapy drugs. nih.gov

Inhibition of MGMT is a strategy to enhance the efficacy of such cancer therapies. imrpress.com Pseudosubstrates like O6-benzylguanine (O6-BG) and O6-(4-bromothenyl)guanine (O6-BTG) are potent inhibitors that inactivate MGMT by transferring their respective groups to the enzyme's active site. nih.govresearchgate.net O6-BG has been shown to cross the blood-brain barrier, making it a candidate for treating gliomas. nih.gov O6-BTG is reported to be even more potent than O6-BG in inactivating MGMT. nih.gov The expression of the MGMT gene is often regulated by the methylation status of its promoter region; methylation leads to reduced expression and can be a predictor of response to alkylating agents in some cancers. imrpress.comnih.gov

| Inhibitor | Mechanism of Action |

| O6-benzylguanine (O6-BG) | Acts as a pseudosubstrate, transferring its benzyl (B1604629) group to the active site of MGMT, thereby inactivating it. nih.govresearchgate.net |

| O6-(4-bromothenyl)guanine (O6-BTG) | A pseudosubstrate that is a more potent inactivator of MGMT than O6-BG. nih.gov |

| Temozolomide | An alkylating agent that methylates DNA at the O6 position of guanine. It also inhibits MGMT, leading to the persistence of DNA damage. scbt.com |

| Semustine | An alkylating agent that creates O6-methylguanine lesions in DNA. Inhibition of MGMT enhances its cytotoxic effects. scbt.com |

Cellular Pathway Modulation and Biological Responses

Modulation of Mitogen-Activated Protein Kinases (MAPKs) Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are fundamental in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. frontiersin.orgnih.govmdpi.com In mammals, the main MAPK pathways are the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. frontiersin.org These pathways operate through a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK. mdpi.comscienceopen.com

The activation of these pathways is critical in both normal physiology and diseases like cancer. frontiersin.org For instance, the JNK pathway is involved in apoptosis and inflammation, and its inhibition has been shown to suppress the proliferation of colorectal cancer cells. frontiersin.org The p38 MAPK pathway is strongly responsive to environmental stresses and inflammatory cytokines. scienceopen.com Scaffold proteins play a key role in the specificity and localization of MAPK signaling, ensuring that the correct downstream targets are activated in response to specific stimuli. scienceopen.com Various natural and synthetic compounds can modulate MAPK signaling. For example, Astragaloside IV has been found to inhibit MAPK activation in breast cancer cells, thereby suppressing cell proliferation and invasion. frontiersin.org

| MAPK Pathway | Key Functions |

| Extracellular signal-regulated kinase (ERK) | Regulates cell proliferation, differentiation, and survival. frontiersin.org |

| c-Jun N-terminal kinase (JNK) | Involved in apoptosis, inflammation, cytokine production, and metabolism. frontiersin.org |

| p38 Mitogen-activated protein kinase (p38 MAPK) | Responds to environmental stresses and inflammatory cytokines. scienceopen.com |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal aerobic metabolism. thermofisher.comnih.gov While ROS at low levels function as important signaling molecules (redox signaling), an imbalance leading to excessive ROS levels results in oxidative stress. nih.govmdpi.com This state of oxidative stress can cause significant damage to cellular macromolecules, including lipids, proteins, and nucleic acids. thermofisher.comnih.gov

The primary sources of endogenous ROS include mitochondria and NADPH oxidases. mdpi.commdpi.com Exogenous sources such as UV radiation and certain chemicals can also induce ROS production. mdpi.com Oxidative stress is implicated in a variety of pathological conditions, including cancer and neurodegenerative disorders. thermofisher.comfrontiersin.org Cells possess antioxidant systems, such as superoxide (B77818) dismutase (SOD) and catalase, to counteract ROS and mitigate oxidative damage. frontiersin.org The induction of ROS can be a mechanism of action for some therapeutic agents. For example, certain pyrene (B120774) derivatives have been shown to cause cytotoxicity in cancer cells through increased ROS production and subsequent oxidative stress. nih.gov

| Source of ROS | Cellular Impact | Associated Pathologies |

| Endogenous (Mitochondria, NADPH oxidases) | Damage to DNA, proteins, lipids; can act as signaling molecules. nih.govmdpi.commdpi.com | Cancer, neurodegenerative disorders, aging. thermofisher.comfrontiersin.org |

| Exogenous (UV radiation, pollutants, chemicals) | Can overwhelm cellular antioxidant defenses, leading to oxidative stress. mdpi.com | Carcinogenesis, tissue injury. thermofisher.com |

Influence on Nucleic Acid Synthesis (DNA/RNA)

The synthesis of DNA and RNA is a fundamental process for all life, and its inhibition is a key mechanism for many antimicrobial and anticancer agents. libretexts.org This process involves multiple enzymatic steps, including initiation, elongation, and termination, each of which can be targeted. libretexts.org

Several classes of drugs interfere with nucleic acid synthesis. Quinolones, for example, target DNA gyrase (topoisomerase II), an enzyme essential for DNA coiling and replication, leading to fragmented DNA. creative-biolabs.com Rifamycins inhibit RNA transcription by binding to the DNA-dependent RNA polymerase, thereby blocking the initiation of RNA synthesis. creative-biolabs.com The synthesis of the building blocks of nucleic acids, nucleotides, is also a critical process. De novo purine (B94841) synthesis not only provides precursors for DNA and RNA but also contributes to the cellular ATP pool. nih.gov This ATP is essential for various metabolic reactions, including the synthesis of S-adenosyl methionine (SAM), the primary methyl donor for DNA and RNA methylation. nih.gov Therefore, interference with pathways that support nucleotide synthesis, such as serine metabolism, can indirectly affect nucleic acid synthesis and methylation. nih.gov

| Process | Inhibitor Class | Mechanism |

| DNA Replication | Quinolones | Inhibit DNA gyrase, leading to DNA fragmentation. creative-biolabs.com |

| RNA Transcription | Rifamycins | Bind to RNA polymerase, preventing the initiation of transcription. creative-biolabs.com |

| Nucleotide Synthesis | (Indirectly) Inhibitors of serine metabolism | Deplete ATP required for nucleotide synthesis and methylation reactions. nih.gov |

G-quadruplex DNA Stabilization

G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA. mdpi.com These structures can form in important genomic regions, such as telomeres and the promoter regions of oncogenes like c-myc and c-kit. mdpi.commdpi.com The formation of G-quadruplexes in promoter regions can act as a transcriptional repressor. nih.gov

The stabilization of G-quadruplex structures by small molecules has emerged as a promising anticancer strategy. mdpi.commdpi.com By stabilizing these structures, it is possible to inhibit processes like telomerase activity or the transcription of key oncogenes. mdpi.com A variety of small molecules, including derivatives of acridine, perylene, and naphthalene (B1677914) diimide, have been investigated for their ability to bind and stabilize G-quadruplex DNA. mdpi.com These ligands typically interact with the G-quartets through stacking interactions. mdpi.com The selectivity of a ligand for G-quadruplex DNA over double-stranded DNA is a critical factor in its potential as a therapeutic agent. mdpi.com The stabilization effect can be measured by techniques such as thermal denaturation studies and single-molecule force spectroscopy. nih.govrsc.org

| G-quadruplex Location | Biological Consequence of Stabilization | Example Stabilizing Ligands |

| Telomeres | Inhibition of telomerase activity. mdpi.com | Telomestatin, TMPyP, Ethidium derivatives. mdpi.comrsc.org |

| Oncogene Promoters (e.g., c-myc, c-kit) | Inhibition of gene transcription. mdpi.comnih.gov | Naphthalene diimides, BMH-21. mdpi.commdpi.com |

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the anticancer activity of methylacridinone derivatives. Research indicates that these compounds can trigger both intrinsic (mitochondrial) and extrinsic signaling cascades, often in a manner dependent on the specific derivative and the genetic background of the cancer cells.

Key methylacridinone derivatives, such as C-1305 and C-1311, have been shown to initiate apoptosis through a variety of mechanisms. One crucial factor influencing the apoptotic response is the status of the tumor suppressor protein p53. In human colon carcinoma cell lines, the response to C-1311 is dictated by p53; cells with wild-type p53 tend to enter senescence, whereas p53-deficient cells undergo mitotic catastrophe and apoptosis. nih.gov This p53-independent apoptosis is confirmed by observations of increased PARP cleavage, a hallmark of apoptosis, in p53-depleted colorectal cancer cells upon C-1311 treatment. nih.gov Similarly, in prostate cancer cells, C-1311 effectively induces apoptosis regardless of the androgen receptor (AR) status, demonstrating its potential in treating different prostate cancer subtypes. mdpi.com

The intrinsic, or mitochondrial, pathway of apoptosis is a major route activated by acridinone derivatives. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors. nih.govcellsignal.com For instance, the acridone derivative 8a was found to induce a significant increase in reactive oxygen species (ROS) and the lipid peroxidation product malondialdehyde in CCRF-CEM leukemia cells. nih.govnih.gov This oxidative stress leads to a decrease in the mitochondrial transmembrane potential, the release of cytochrome C into the cytosol, and the subsequent activation of caspase-3, a key executioner caspase. nih.govnih.gov Another acridone analog, compound 12, also demonstrated the ability to significantly increase the population of melanoma and neuroblastoma cells with activated caspases. mostwiedzy.pl

Further evidence points to the modulation of the Bcl-2 family of proteins, which are central regulators of the mitochondrial pathway. mdpi.com The acridone derivative Buxifoliadine E has been shown to increase the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Mcl-1, leading to caspase-3 activation and cell death. mdpi.com Conversely, another derivative, A22, was found to exert an anti-apoptotic effect by upregulating the anti-apoptotic protein Bcl-2 and decreasing the activation of cleaved caspase-3 and caspase-9. oup.com

The apoptotic process induced by these compounds often follows cell cycle arrest. C-1311 treatment leads to the accumulation of cells in the sub-G1 phase, which is representative of an apoptotic population, a finding confirmed by Annexin V/PI dual staining. nih.gov The compound is known to cause DNA damage and inhibit topoisomerase II, leading to cell cycle arrest and subsequent apoptosis. mdpi.comresearchgate.net

Some derivatives exhibit unique mechanisms. C-1305, for example, can potentiate apoptosis in acute myeloid leukemia (AML) cells by inhibiting the FMS-like receptor tyrosine kinase (FLT3). researchgate.net It also acts as a microtubule stabilizing agent, which contributes to its ability to induce apoptosis. researchgate.net

Table 1: Apoptotic Mechanisms of Selected Methylacridinone Derivatives

| Compound/Derivative | Cell Line(s) | Key Mechanistic Findings |

| C-1311 | HCT116 (Colon Carcinoma) | Induces apoptosis specifically in p53-deficient cells; causes DNA damage and PARP cleavage. nih.gov |

| LNCaP, DU-145 (Prostate Cancer) | Induces apoptosis irrespective of androgen receptor (AR) status; causes G2/M cell cycle arrest. mdpi.com | |

| CHO (Ovarian Hamster) | Increases sub-G1 (apoptotic) cell population; confirmed by Annexin V staining and caspase-3 activation. nih.gov | |

| C-1305 | RS-4-11 (Leukemia) | Blocks signal transduction downstream of FLT3, potentiating apoptosis. researchgate.net |

| A549 (Lung Cancer) | Acts as a microtubule stabilizing agent, leading to apoptosis. researchgate.net | |

| Acridone derivative 8a | CCRF-CEM (Leukemia) | Induces oxidative stress (↑ROS), decreases mitochondrial membrane potential, promotes cytochrome C release, and activates caspase-3. nih.govnih.gov |

| Buxifoliadine E | LNCaP, HepG2, HT29, SHSY5Y | Inhibits Erk pathway, leading to increased Bax, decreased Mcl-1, and caspase-3 activation. mdpi.com |

| Acridone analog 12 | Ab (Melanoma), SH-SY5Y (Neuroblastoma) | Significantly increases the percentage of cells with activated caspases. mostwiedzy.pl |

Modulation of Cellular Regulatory Pathways (e.g., UDP-glucuronidation)

Methylacridinone derivatives exert their biological effects not only by directly inducing apoptosis but also by modulating crucial cellular regulatory pathways. A significant pathway affected by these compounds is UDP-glucuronidation, a major phase II drug metabolism process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netCurrent time information in Chatham County, US. This process typically enhances the water solubility of compounds, facilitating their excretion. researchgate.net

The antitumor agents C-1305 and C-1311 have been shown to modulate UGT activity, which can alter their own metabolism and cytotoxic effects. Current time information in Chatham County, US. In non-cellular systems using human liver microsomes, both C-1305 and C-1311 had a slight impact on UGT activity, with only the UGT1A1 isoform being affected. Current time information in Chatham County, US. However, the effects are more pronounced and complex within cancer cells. Current time information in Chatham County, US.

In HepG2 liver cancer cells, both C-1305 and C-1311 act as strong inducers of UGT activity. Current time information in Chatham County, US. In contrast, in HT29 colon cancer cells, which have high baseline expression of UGTs, the effect was less pronounced, with C-1305 even causing enzymatic inhibition at certain concentrations. Current time information in Chatham County, US. This modulation appears to occur via cellular regulatory pathways rather than direct interaction with the enzymes. Current time information in Chatham County, US.

Further studies have identified UGT1A10 as a key isoenzyme responsible for the glucuronidation of C-1305 and C-1311 in MCF-7 breast cancer and HCT116 colon cancer cells. mdpi.com Interestingly, C-1305 and C-1311 were found to be inducers of UGT1A10 activity in these cell lines. mdpi.com The glucuronidated metabolites of both compounds are rapidly excreted from the cells. mdpi.com

Crucially, the glucuronidation of these derivatives can significantly impact their therapeutic activity. For C-1305, its glucuronidation was shown to enhance its pro-apoptotic properties in HCT116 cells. mdpi.com The glucuronidated form of C-1305 was more potent in inducing a decrease in mitochondrial transmembrane potential and subsequent apoptosis and necrosis compared to the parent drug. mdpi.com This suggests that the modulation of UGT activity by C-1305 creates a positive feedback loop that enhances its cancer-killing efficacy. In the case of C-1311, its cytotoxicity did not appear to change significantly after glucuronidation. mdpi.com

Beyond UGT modulation, these acridinone derivatives affect other critical pathways. C-1305 has been identified as a microtubule stabilizing agent and an inhibitor of topoisomerase II. researchgate.net It also inhibits the endoribonuclease activity of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response, which can impair the survival mechanisms of cancer cells under stress. nih.gov Similarly, C-1311 is a known inhibitor of topoisomerase II and also targets the HIF-1α/VEGF pathway involved in tumor angiogenesis. nih.govmdpi.com

Table 2: Modulation of UGT Activity by Acridinone Derivatives C-1305 and C-1311

| Compound | System/Cell Line | UGT Isoform(s) | Observed Effect | Impact on Cytotoxicity |

| C-1305 | Human Liver Microsomes | UGT1A1 | Slight alteration of enzyme action. Current time information in Chatham County, US. | Not Applicable |

| HepG2 (Liver Cancer) | General UGTs | Strong induction of UGT activity. Current time information in Chatham County, US. | Not specified | |

| HT29 (Colon Cancer) | General UGTs | Enzymatic inhibition (similar to irinotecan). Current time information in Chatham County, US. | Not specified | |

| HCT116 (Colon Cancer) | UGT1A10 | Induction of UGT1A10 activity. mdpi.com | Glucuronidation enhances pro-apoptotic properties. mdpi.com | |

| C-1311 | Human Liver Microsomes | UGT1A1 | Slight alteration of enzyme action. Current time information in Chatham County, US. | Not Applicable |

| HepG2 (Liver Cancer) | General UGTs | Strong induction of UGT activity, especially at low concentrations. Current time information in Chatham County, US. | Not specified | |

| HT29 (Colon Cancer) | General UGTs | Slight increase in UGT activity at lower concentrations. Current time information in Chatham County, US. | Not specified | |

| HCT116, MCF-7 | UGT1A10 | Induction of UGT1A10 activity. mdpi.com | Cytotoxicity did not change after glucuronidation. mdpi.com |

Structure Activity Relationship Sar Studies in Methylacridinone Chemistry

Influence of Methyl Group Substitution on Biological Activities

The substitution of a methyl group on the acridinone (B8587238) scaffold has been a strategic approach in medicinal chemistry to modulate the biological activities of these compounds. The position and presence of the methyl group can significantly influence the molecule's interaction with biological targets, thereby affecting its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent. ontosight.aiontosight.ai

Research has shown that the N-methylation of the acridinone ring, creating 10-methyl-9(10H)-acridinone, is a key modification. For instance, a study on antipsoriatic agents found that a compound with an N-methyl group and a 1,3-dihydroxy arrangement on the acridone (B373769) scaffold was the most potent inhibitor of keratinocyte hyperproliferation, with an IC50 value comparable to the drug anthralin. nih.gov In the context of Alzheimer's disease, N-methylation of atalaphylline (B1205705) and atalaphyllinine, two acridone alkaloids, resulted in slightly more potent acetylcholinesterase (AChE) inhibitory activity. nih.gov

Furthermore, the introduction of a methyl group at other positions on the acridone ring also plays a crucial role. In a study of pyridyl acridone derivatives, the presence of a methyl group at the C5 position significantly increased cytotoxicity against K562 cancer cells by more than 14-fold compared to the unsubstituted analog. doi.org Similarly, the synthesis of 2-methyl-9-substituted acridines yielded compounds with anti-proliferative activity against human small-cell lung carcinoma (A-549) and breast cancer (MCF-7) cell lines. mdpi.com

The methyl group's influence extends to microtubule affinity-regulating kinase 4 (MARK4) inhibition. N-alkylated derivatives of 2-methylacridone were synthesized and evaluated, with some derivatives showing high inhibitory activity against MARK4. nih.gov These findings underscore the importance of the methyl group in fine-tuning the biological profile of acridinone derivatives for various therapeutic applications.

Impact of Functional Group Modifications on Target Interactions

Electron-Donating and Electron-Withdrawing Group Effects

The electronic properties of substituents on the acridinone core are a critical determinant of their biological activity. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the molecule's ability to interact with its biological targets, such as DNA and various enzymes. rsc.orgbohrium.com

Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, often enhances the biological activity of acridinone derivatives. For example, studies on 2-methoxy acridones have shown that these compounds can act as cytotoxic agents in multi-drug resistant cells. scialert.net The presence of a methoxy group can contribute to better interactions with the active sites of enzymes. rsc.org Specifically, a methoxy group on the acridone ring, along with a trifluoromethyl group on an attached benzene (B151609) ring, resulted in potent activity against lung and cervical cancer cell lines. ceon.rs In another instance, 1,3-dimethoxy-10-methyl-9(10H)-acridinone demonstrated anticancer and antimicrobial properties, attributed to its ability to interact with DNA and inhibit enzymes. ontosight.ai The hydroxyl group (-OH), another EDG, has been shown to enhance the free-radical scavenging ability of acridone derivatives, an important aspect of their potential therapeutic effects. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like nitro (-NO2) and trifluoromethyl (-CF3) can have varied effects. In some cases, strong EWGs have been shown to decrease biological activity. For instance, derivatives with nitro groups on a pendant benzyl (B1604629) group showed decreased inhibitory activity. rsc.org Similarly, replacing a chlorine atom with a trifluoromethyl (CF3) group on the acridone ring dramatically decreased antimalarial activity, suggesting that the bulky CF3 moiety had an adverse effect. nih.gov However, in other contexts, EWGs have been found to be beneficial. For example, compounds with electron-withdrawing groups generally exhibited lower IC50 values, indicating higher potency in some anticancer studies. bohrium.com The presence of a halogen, like iodine, can enhance antimicrobial activity by increasing the compound's lipophilicity, which facilitates penetration of microbial membranes.

The strategic placement of these groups is crucial. For example, in a series of 9-anilinoacridines, the most active compounds possessed 3,6-diamino substitutions on the acridone ring. The interplay between the type of functional group and its position on the acridinone scaffold allows for the fine-tuning of the molecule's electronic properties and, consequently, its biological function.

Steric Effects and Conformational Flexibility

The size, shape, and conformational flexibility of substituents on the methylacridinone scaffold play a pivotal role in determining their interaction with biological targets and, consequently, their biological activity.

Steric Hindrance and Bulk: The introduction of bulky substituents can have both positive and negative effects. In some cases, larger groups can enhance activity by promoting better binding to a target. For example, 3D-QSAR studies on 10N-substituted acridones suggested that bulky substituents at certain positions could improve biological activities. scirp.org Benzyl substitution at the 10-position of hydroxy-acridinones resulted in keratinocyte growth inhibitory activity in the low micromolar range. nih.gov

However, steric hindrance can also be detrimental. Replacing a chlorine atom with a bulkier trifluoromethyl (CF3) group at the 3-position on the acridone ring was found to have an adverse effect on antimalarial activity. nih.gov Similarly, QSAR models for 2-methoxy acridones indicated that bulky substituents are disfavored for cytotoxic activity. scialert.net The size of the substituents can also influence selectivity for different biological targets. For instance, the larger molecular volume of certain acridone conjugates was proposed to hinder their entry into the smaller binding site of COX-1, enabling selective inhibition of the larger COX-2 binding site. rsc.org

Conformational Flexibility: The flexibility of a substituent sidechain is also a critical factor. QSAR studies on 2-methoxy acridones revealed that the flexibility of the side chain is crucial for their cytotoxic activity. scialert.net The length and nature of an alkyl chain can significantly impact potency. For example, in a series of antimalarial acridones, the length and nature of the (dialkylamino)alkoxy moieties at the 6-position played a crucial role in their antimalarial potency. nih.gov Furthermore, studies on pyridyl acridone derivatives showed that compounds with a two-methylene unit linker between the N,N-dimethylamino group and the 4-carboxamide group displayed better antiproliferative activity than those with a three-methylene unit linker. rsc.org This suggests that an optimal level of flexibility and specific conformation are required for effective interaction with the biological target.

Role of Planar Structure in DNA Interactions

The characteristic planar, tricyclic ring system of acridinone derivatives is a fundamental structural feature that governs their biological activity, particularly their ability to interact with DNA. mdpi.comnih.gov This planarity allows the acridinone core to intercalate, or insert itself, between the base pairs of the DNA double helix. researchgate.netresearchgate.net This intercalation disrupts the normal structure and function of DNA, interfering with critical cellular processes such as DNA replication and transcription, which can ultimately lead to cell death. This mechanism is a cornerstone of the anticancer properties observed in many acridinone derivatives. rsc.org

The efficiency of DNA intercalation and the resulting biological consequences can be modulated by substituents on the acridinone ring system. For instance, certain acridone derivatives have been shown to not only intercalate into DNA but also to inhibit enzymes that are closely associated with DNA, such as topoisomerases and telomerase. rsc.orgijpsjournal.com Topoisomerases are crucial for managing the topological state of DNA, and their inhibition can lead to catastrophic DNA damage in cancer cells.

Furthermore, the planar structure of acridinones makes them attractive candidates for stabilizing G-quadruplex (G4) DNA structures. nih.gov These are non-canonical DNA structures found in regions such as telomeres and gene promoter regions, and their stabilization by small molecules can inhibit cancer cell proliferation. nih.gov The ability of acridinone derivatives to bind to and stabilize these G4 structures represents another facet of their DNA-interactive properties that contributes to their anticancer potential. nih.gov

Positional Effects of Substituents on Efficacy and Selectivity

The specific placement of substituents on the acridinone ring system is a critical factor that dictates the efficacy and selectivity of these compounds as bioactive agents. The biological activity of substituted acridinones can vary dramatically based on the position of a given functional group, even with the same substituent. ontosight.aimdpi.com

In the context of antimalarial acridones, shifting a chlorine atom from the 3-position to the 2-position on one of the outer rings led to a reduction in potency in one derivative, while a similar positional isomer retained its activity. nih.gov This highlights that the effect of a substituent's position can be dependent on the other substituents present on the molecule. nih.gov For 9-anilinoacridines, the most active antimalarial compounds were those with diamino substitutions at the 3 and 6 positions of the acridine (B1665455) ring.

Structure-activity relationship (SAR) studies on 9-aminoacridine-4-carboxamides revealed that substitution at the 5-position had a profound effect on in vivo antileukemic activity, whereas substitutions at the 7 and 8-positions led to enhanced selectivity for human colon carcinoma cells over mouse leukemia cells in vitro. nih.gov This demonstrates that the position of a substituent can influence not only the potency but also the cancer cell line selectivity of the compound.